
1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Research on naphthalimide derivatives, including structures related to the compound , has led to the development of efficient reversible colorimetric and fluorescent chemosensors for ion detection. For example, Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives that acted as sensitive chemosensors for fluoride ions, showcasing the potential of such compounds in environmental and biological sensing applications Zhang, Feng Zhang, Ding, & Gao, 2020.
Antimicrobial Activities
Compounds with structures similar to the query chemical have been investigated for their antimicrobial properties. Sirgamalla and Boda (2019) explored derivatives of benzo[de]isoquinoline-1,3-dione for antibacterial and antifungal activities, finding some derivatives to be as effective as standard drugs against various pathogens. This highlights the compound's potential in developing new antimicrobial agents Sirgamalla & Boda, 2019.
Antioxidant and Anticancer Activities
Research has also delved into the antioxidant and anticancer activities of compounds bearing resemblance to the query chemical. Tumosienė et al. (2020) synthesized novel derivatives showing significant antioxidant activity, alongside notable anticancer properties against specific human cancer cell lines, suggesting the utility of such compounds in therapeutic contexts Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020.
Synthesis and Characterization
There is ongoing interest in the synthesis and characterization of quinazoline derivatives for various applications, including as chemotherapeutic agents. Sebastian et al. (2015) provided insights into the vibrational spectroscopic studies, molecular docking, and potential chemotherapeutic applications of related compounds, emphasizing the importance of detailed chemical characterization in developing new drugs Sebastian, Abdul-Malek S. Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015.
Mechanistic Insights
He et al. (2021) investigated the microscopic mechanisms of light-induced cycloaddition reactions involving tetrazole-quinone, offering theoretical insights that could aid in the design of photoinduced reactions for synthesizing complex organic compounds, including those with quinazoline structures He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "propylamine", "2-chloro-4,6-dimethoxyquinazoline", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-fluoro-4-methoxyaniline in N,N-dimethylformamide and add sodium hydroxide.", "b. Add ethyl chloroformate dropwise and stir for 1 hour.", "c. Add sodium azide and stir for 2 hours.", "d. Add water and extract with diethyl ether.", "e. Dry the organic layer and evaporate the solvent to obtain the crude product.", "f. Purify the product by column chromatography to obtain 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-chloro-4,6-dimethoxyquinazoline in N,N-dimethylformamide and add triethylamine.", "b. Add 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and stir for 1 hour.", "c. Add propylamine and stir for 2 hours.", "d. Add acetic anhydride and sodium acetate and stir for 4 hours.", "e. Add water and extract with diethyl ether.", "f. Dry the organic layer and evaporate the solvent to obtain the crude product.", "g. Purify the product by column chromatography to obtain 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
2185590-54-7 |
Nom du produit |
1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C21H19FN4O4 |
Poids moléculaire |
410.405 |
Nom IUPAC |
1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H19FN4O4/c1-3-10-25-20(27)14-6-4-5-7-16(14)26(21(25)28)12-18-23-19(24-30-18)13-8-9-17(29-2)15(22)11-13/h4-9,11H,3,10,12H2,1-2H3 |
Clé InChI |
HAPBKWCVTFUEPG-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)
![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)

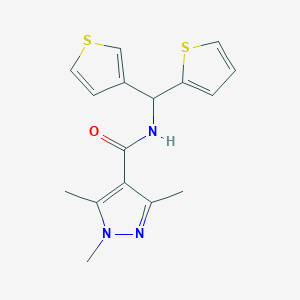
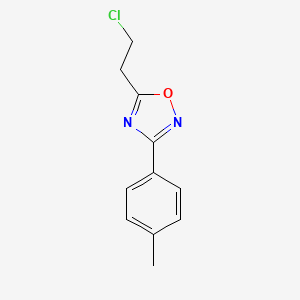
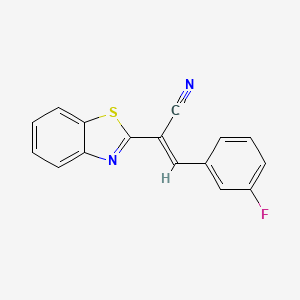
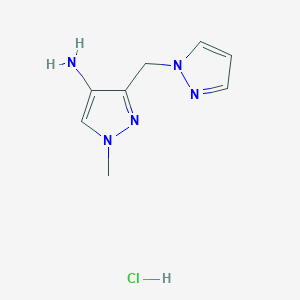
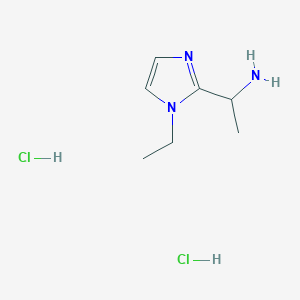
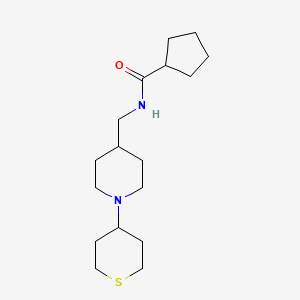
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
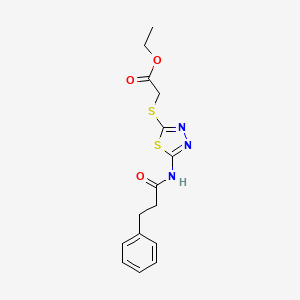
![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)
![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)